An In-depth Technical Guide to the Mechanism of Action of Clodinafop-Propargyl on Acetyl-CoA Carboxylase (ACCase)
An In-depth Technical Guide to the Mechanism of Action of Clodinafop-Propargyl on Acetyl-CoA Carboxylase (ACCase)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clodinafop-propargyl is a potent and selective aryloxyphenoxypropionate (FOP) herbicide widely utilized for the post-emergence control of grass weeds in broadleaf crops. Its herbicidal activity is derived from the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway of susceptible plant species. This technical guide provides a comprehensive overview of the molecular mechanism of action of clodinafop-propargyl on ACCase, detailing the biochemical consequences of its inhibitory action, the basis for its selectivity, and the mechanisms underlying the development of resistance. Detailed experimental protocols for the study of this herbicide-enzyme interaction are provided, along with a compilation of quantitative data on its inhibitory efficacy. Visual diagrams of the relevant biochemical pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction
Clodinafop-propargyl belongs to the aryloxyphenoxypropionate (APP or FOP) class of herbicides, which are systemic and selective graminicides.[1][2] Upon application, it is rapidly absorbed by the leaves and translocated to the meristematic tissues, where it exerts its phytotoxic effects.[3] The primary target of clodinafop-propargyl is the enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[1][4] This guide delves into the intricate details of this interaction, providing a technical resource for professionals in the fields of plant science, herbicide development, and molecular biology.
The Role of ACCase in Plant Metabolism
ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[5][6] This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[6][7] Malonyl-CoA serves as the carbon donor for the elongation of fatty acid chains by the fatty acid synthase (FAS) complex.[4]
In plants, two main isoforms of ACCase exist: a heteromeric (prokaryotic-type) form located in the plastids of most plants, and a homomeric (eukaryotic-type) form found in the cytosol.[5][8] Grasses (Poaceae) are unique in that they possess a homomeric ACCase in their plastids, which is the primary target of FOP herbicides like clodinafop-propargyl.[9]
Fatty acids are indispensable for plant growth and development, serving as:
-
Structural components of cell membranes: Phospholipids and glycolipids are fundamental to the integrity and function of all cellular membranes.[1]
-
Energy reserves: Triacylglycerols act as a major energy store in seeds and other tissues.[10]
-
Signaling molecules: Certain fatty acids and their derivatives are involved in various signaling pathways.[11]
-
Protective barriers: The plant cuticle, composed of cutin, is a polyester of fatty acids that prevents water loss and protects against environmental stresses.[1]
Mechanism of Action: Inhibition of ACCase
Clodinafop-propargyl is a pro-herbicide that is rapidly hydrolyzed in planta to its biologically active form, clodinafop acid.[12] The herbicidal action of clodinafop is achieved through the potent and specific inhibition of the ACCase enzyme.[3]
Molecular Interaction with the Carboxyltransferase (CT) Domain
The inhibition of ACCase by clodinafop occurs at the carboxyltransferase (CT) domain of the enzyme.[6] This domain is responsible for transferring the carboxyl group from biotin to acetyl-CoA.[6] While the precise crystal structure of clodinafop-propargyl bound to plant ACCase is not available, studies with other FOP herbicides and molecular docking simulations have provided significant insights into the binding mechanism.[13][14]
Biochemical Consequences of ACCase Inhibition
The inhibition of ACCase by clodinafop leads to a cascade of metabolic disruptions:
-
Depletion of Malonyl-CoA: The immediate effect is a rapid decrease in the cellular pool of malonyl-CoA.
-
Cessation of Fatty Acid Biosynthesis: Without the supply of malonyl-CoA, the fatty acid synthase complex cannot elongate fatty acid chains, leading to a halt in the production of new fatty acids.[3]
-
Disruption of Membrane Synthesis: The lack of fatty acids prevents the synthesis of new phospholipids and glycolipids, which are essential for the formation of new cell membranes required for cell growth and division.[4] This is particularly detrimental in the rapidly growing meristematic tissues.
-
Loss of Membrane Integrity: Existing membranes may also be affected, leading to increased permeability and leakage of cellular contents.[3]
-
Inhibition of Growth and Development: The inability to produce new cells and maintain existing ones leads to a cessation of growth, particularly in the meristems.
-
Visible Symptoms: Macroscopically, this manifests as chlorosis and necrosis of new leaves, followed by the decay of the growing points, and ultimately, plant death within one to three weeks.[3][16]
Quantitative Data on ACCase Inhibition
The efficacy of clodinafop-propargyl as an ACCase inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the resistance index (RI). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The RI is the ratio of the IC50 or GR50 (the dose required to reduce growth by 50%) of a resistant population to that of a susceptible population.
| Weed Species | Biotype | Parameter | Value | Reference |
| Avena fatua | Susceptible | GR50 (g ai/ha) | ~5-10 | [17] |
| Avena fatua | Resistant (Ile-2041-Asn) | GR50 (g ai/ha) | >350 | [7] |
| Avena fatua | Resistant | RI (LD50) | 5 - 7 | [4] |
| Avena fatua | Resistant | RI (GR50) | 1.43 - 7.07 | [17] |
| Lolium rigidum | Susceptible | GR50 (g ai/ha) | 5.8 | [10] |
| Lolium rigidum | Resistant (BO2, Ile-1781-Leu) | GR50 (g ai/ha) | 117.8 | [10] |
| Lolium rigidum | Resistant (AH3, Ile-2041-Asn) | GR50 (g ai/ha) | 1833.4 | [10] |
| Lolium rigidum | Resistant | RI (GR50) | 20.4 - 316.3 | [10] |
| Lolium rigidum | Resistant | RI (LD50) | 29.1 - 174.2 | [10] |
Mechanisms of Resistance
The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistance in many grass weed populations. Resistance mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).[4]
Target-Site Resistance (TSR)
TSR is the most common mechanism of resistance to ACCase inhibitors and involves modifications to the ACCase enzyme itself.[18] This typically occurs through single nucleotide polymorphisms (SNPs) in the ACCase gene, leading to amino acid substitutions in the CT domain.[5] These substitutions can reduce the binding affinity of the herbicide to the enzyme, rendering it less effective. Several mutations in the ACCase gene have been identified that confer resistance to clodinafop-propargyl, including:
-
Ile-1781-Leu: This mutation is one of the most common and confers broad cross-resistance to many FOP and DIM herbicides.[13]
-
Ile-2041-Asn/Val: This mutation also confers resistance to FOP herbicides, including clodinafop-propargyl.[7][13]
-
Asp-2078-Gly: This mutation can confer resistance to both FOPs and DIMs.[1]
-
Trp-2027-Cys: This mutation has been associated with resistance to some FOP herbicides.[6]
Non-Target-Site Resistance (NTSR)
NTSR mechanisms do not involve alterations to the target enzyme but rather reduce the amount of active herbicide reaching the target site.[4] These mechanisms can include:
-
Enhanced Metabolism: The most common form of NTSR involves the rapid detoxification of the herbicide by metabolic enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[1]
-
Reduced Herbicide Uptake or Translocation: Alterations in the leaf cuticle or transport processes can limit the absorption and movement of the herbicide to the meristematic tissues.
-
Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, where it cannot interact with its target enzyme.
Experimental Protocols
Protocol for ACCase Extraction and In Vitro Inhibition Assay (Malachite Green Colorimetric Method)
This protocol provides a non-radioactive method for determining the in vitro inhibition of ACCase by clodinafop-propargyl.[1]
Materials:
-
Fresh or frozen leaf tissue from susceptible and resistant weed biotypes
-
Liquid nitrogen
-
Extraction buffer: 100 mM Tricine-KOH (pH 8.0), 500 mM NaCl, 50 mM β-mercaptoethanol, 2 mM EDTA, 1 mM PMSF, and 10% (v/v) glycerol.
-
Assay buffer: 100 mM Tricine-KOH (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 5 mM ATP, 15 mM NaHCO3.
-
Acetyl-CoA solution
-
Clodinafop acid solutions at various concentrations
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Grind 1-2 g of leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Homogenize the powder in 5-10 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
ACCase Activity Assay:
-
In a 96-well microplate, prepare the reaction mixtures containing:
-
50 µL of assay buffer
-
10 µL of clodinafop acid solution (or solvent control)
-
20 µL of enzyme extract
-
-
Pre-incubate the mixture at 32°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of acetyl-CoA solution.
-
Incubate at 32°C for 30 minutes.
-
-
Detection of Phosphate Release:
-
Stop the reaction by adding 100 µL of malachite green reagent.
-
Incubate at room temperature for 20 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of ADP production from a phosphate standard curve.
-
Express ACCase activity as nmol ADP/min/mg protein.
-
Plot the percentage of ACCase inhibition against the logarithm of the clodinafop acid concentration to determine the IC50 value.
-
Protocol for Whole-Plant Dose-Response Assay
This protocol is used to determine the level of resistance to clodinafop-propargyl at the whole-plant level.[17]
Materials:
-
Seeds of susceptible and suspected resistant weed populations
-
Pots with a suitable growing medium
-
Growth chamber or greenhouse with controlled conditions
-
Clodinafop-propargyl formulated product
-
Laboratory sprayer calibrated to deliver a precise volume
Procedure:
-
Plant Growth:
-
Sow seeds in pots and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 5-10 plants).
-
-
Herbicide Application:
-
When plants reach the 3-4 leaf stage, treat them with a range of clodinafop-propargyl doses (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, and 8x the recommended field rate).
-
Include an untreated control for each population.
-
Use a laboratory sprayer to ensure uniform application.
-
-
Assessment:
-
After 21 days, assess plant survival and shoot fresh or dry weight.
-
Express the data as a percentage of the untreated control.
-
-
Data Analysis:
-
Use a log-logistic dose-response model to analyze the data and calculate the GR50 (the herbicide dose that causes a 50% reduction in growth) for each population.
-
Calculate the resistance index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
-
Conclusion
Clodinafop-propargyl is a highly effective herbicide that acts by inhibiting the ACCase enzyme, a crucial component of the fatty acid biosynthesis pathway in susceptible grasses. The specificity of this inhibition for the plastidic homomeric ACCase in grasses provides the basis for its selectivity. However, the widespread use of this herbicide has led to the evolution of resistance, primarily through target-site mutations in the ACCase gene and enhanced metabolic detoxification. A thorough understanding of the mechanism of action and the molecular basis of resistance is essential for the development of sustainable weed management strategies and the design of new, effective herbicides. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in this field.
References
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. updatepublishing.com [updatepublishing.com]
- 7. Target-site and non-target-site based resistance to clodinafop-propargyl in wild oats (Avena fatua L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MetDraw: automated visualization of genome-scale metabolic network reconstructions and high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic mapping of evolved herbicide-resistance traits. - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
- 10. mdpi.com [mdpi.com]
- 11. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Resistance determination of the ACCase-inhibiting herbicide of clodinafop propargyl in Avena ludoviciana (Durieu), and study of their interaction using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 18. Item - Tools to identify herbicide resistance - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]
